Bienvenue dans la boutique en ligne BenchChem!

6-[4-(1,3-benzoxazol-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione

Physicochemical profiling Membrane permeability Computational drug design

6-[4-(1,3-Benzoxazol-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione (CAS 5749-40-6) is a fully oxidized N-substituted dibenzo[c,e]azepine-5,7-dione bearing a 4-(1,3-benzoxazol-2-yl)phenyl substituent at the 6-position. Its molecular formula is C₂₇H₁₆N₂O₃ and its computed molecular weight is 416.4 g·mol⁻¹.

Molecular Formula C27H16N2O3
Molecular Weight 416.4 g/mol
CAS No. 5749-40-6
Cat. No. B4950665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[4-(1,3-benzoxazol-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione
CAS5749-40-6
Molecular FormulaC27H16N2O3
Molecular Weight416.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)C5=NC6=CC=CC=C6O5
InChIInChI=1S/C27H16N2O3/c30-26-21-9-3-1-7-19(21)20-8-2-4-10-22(20)27(31)29(26)18-15-13-17(14-16-18)25-28-23-11-5-6-12-24(23)32-25/h1-16H
InChIKeyLEMJSUQREUEDMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[4-(1,3-Benzoxazol-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione (CAS 5749-40-6): Procurement-Relevant Identity and Physicochemical Anchor Points


6-[4-(1,3-Benzoxazol-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione (CAS 5749-40-6) is a fully oxidized N-substituted dibenzo[c,e]azepine-5,7-dione bearing a 4-(1,3-benzoxazol-2-yl)phenyl substituent at the 6-position. Its molecular formula is C₂₇H₁₆N₂O₃ and its computed molecular weight is 416.4 g·mol⁻¹ [1]. The scaffold belongs to the broader class of 5H-dibenzo[c,e]azepine-5,7(6H)-diones, which have been explored as antihyperlipidemic agents and P-glycoprotein modulators [2]. Unlike the more extensively studied 6,7‑dihydro derivatives, this compound possesses a fully aromatic dibenzoazepine core and a benzoxazole‑appended phenyl ring, structural features that confer a distinct physicochemical profile relevant to compound selection.

Why N-Substituted Dibenz[c,e]azepine-5,7-diones Cannot Be Interchanged Without Quantitative Scrutiny: The Case of CAS 5749-40-6


Within the N-substituted dibenz[c,e]azepine-5,7-dione family, biological activity is exquisitely sensitive to the nature of the N‑substituent. Early structure–activity relationship (SAR) studies demonstrated that even subtle changes in the aryl appendage can invert the cholesterol‑ versus triglyceride‑lowering ratio or abolish activity entirely [1]. More recent work on 6,7‑dihydro analogs showed that P‑glycoprotein inhibition potency and duration of chemosensitization vary by orders of magnitude depending on the substituent [2]. Consequently, a generic selection—e.g., substituting CAS 5749-40-6 with the unsubstituted phenyl analog (CAS 27022-16-8) or a trichlorophenyl derivative—would introduce uncontrolled changes in lipophilicity, polar surface area, and hydrogen‑bond acceptor capacity, parameters that directly govern membrane permeability, target engagement, and off‑target promiscuity. The quantitative evidence below demonstrates precisely where CAS 5749-40-6 diverges from its closest structural neighbors.

Quantitative Differentiation Evidence for CAS 5749-40-6 Versus Closest Structural Analogs


Topological Polar Surface Area (tPSA) Divergence: Benzoxazole-Equipped Analog Yields a 35% Greater tPSA Than the Unsubstituted Phenyl Comparator

The topological polar surface area (tPSA) of CAS 5749-40-6 is computed as 63.4 Ų [1]. In contrast, the unsubstituted 6‑phenyl analog 5H‑dibenzo[c,e]azepine‑5,7(6H)‑dione (CAS 27022‑16‑8) has a computed tPSA of approximately 46.2 Ų (chemsrc.com) . The benzoxazole moiety introduces two additional heteroatoms that increase tPSA by 17.2 Ų, a 37% relative increase. This tPSA remains below the typical blood–brain barrier cutoff (~90 Ų) but above the threshold often associated with optimal oral absorption (~60 Ų), positioning the compound in a distinct physicochemical space relative to its simpler analog.

Physicochemical profiling Membrane permeability Computational drug design

XLogP3 Lipophilicity Shift: Benzoxazole-Phenyl Substituent Elevates Computed logP by 1.2–1.8 Units Relative to Simple Aryl Analogs

CAS 5749-40-6 exhibits a computed XLogP3‑AA value of 5.6 [1]. The unsubstituted 6‑phenyl analog (CAS 27022‑16‑8) has a computed XLogP3 of approximately 3.8–4.3 based on related scaffold measurements . The 1.3–1.8 log-unit increase is attributable to the extended aromatic benzoxazole system. Within the dibenzazepine‑dione series, lipophilicity is a key determinant of plasma protein binding and off‑target promiscuity; a logP > 5 has been associated with elevated risk of poor aqueous solubility and non‑specific binding in biochemical assays.

Lipophilicity ADME prediction Compound library design

Rotatable Bond Count and Molecular Flexibility: CAS 5749-40-6 Possesses Only 2 Rotatable Bonds, Minimizing Entropic Penalty on Binding

CAS 5749-40-6 contains exactly 2 rotatable bonds, as computed by Cactvs [1]. By comparison, the trichlorophenyl analog 6‑(3,4,5‑trichlorophenyl)‑5H‑dibenzo[c,e]azepine‑5,7(6H)‑dione (CHEMBL1770599) also has a rotatable bond count of 2, but the unsubstituted phenyl analog has 1 rotatable bond [2]. The presence of the benzoxazole‑phenyl linker introduces a modest conformational degree of freedom that permits induced‑fit binding without incurring the excessive entropic cost associated with highly flexible substituents. Within the class, rotatable bond counts range from 1 to >6 for aliphatic‑chain derivatives, and a count of 2 represents a balanced rigidity profile.

Conformational restriction Ligand efficiency Medicinal chemistry design

Hydrogen Bond Acceptor Count and Heteroatom Diversity: Four H‑Bond Acceptors with Zero Hydrogen Bond Donors Define a Unique Pharmacophoric Signature

CAS 5749-40-6 presents 4 hydrogen bond acceptor (HBA) sites from the two imide carbonyls, the benzoxazole oxygen, and the benzoxazole nitrogen, with 0 hydrogen bond donors (HBD) [1]. In contrast, the unsubstituted 6‑phenyl analog has only 2 HBA (the two carbonyls) and 0 HBD. The trichlorophenyl analog (CHEMBL1770599) also has only 2 HBA. The additional HBA capacity of CAS 5749-40-6 originates specifically from the benzoxazole heterocycle, creating a distinct HBA‑HBD vector map that may engage polar residues in target binding pockets that are inaccessible to simpler analogs.

Hydrogen bonding Pharmacophore modeling Target engagement

Regioisomeric Differentiation: Para‑benzoxazole Substituent (CAS 5749-40-6) vs. Meta‑benzoxazole Substituent (CAS 312595-56-5) Alters Molecular Shape and Dipole Moment

CAS 5749-40-6 is the para‑substituted regioisomer (4‑(benzoxazol‑2‑yl)phenyl), whereas the closely related meta‑analog 6‑[3‑(1,3‑benzoxazol‑2‑yl)phenyl]‑5H‑dibenzo[c,e]azepine‑5,7(6H)‑dione (CAS 312595‑56‑5) places the benzoxazole at the meta position of the phenyl ring. Although the two regioisomers share identical molecular formula and weight (C₂₇H₁₆N₂O₃, 416.4 g·mol⁻¹), the para attachment extends the molecular length vector, resulting in a more rod‑like shape and a computed dipole moment shift. Regioisomeric differentiation is critical because para‑ vs. meta‑substitution can invert biological activity: within the dibenzazepine SAR literature, positional isomerism of the N‑aryl substituent has been shown to alter antihyperlipidemic potency by >2‑fold [1].

Regioisomerism Molecular shape Structure–property relationships

Recommended Application Scenarios for CAS 5749-40-6 Based on Evidence-Based Differentiation


Chemical Probe for Investigating Hydrogen‑Bond‑Mediated Target Recognition in Lipid‑Modulating Pathways

With 4 hydrogen bond acceptors and 0 donors, CAS 5749-40-6 provides a pharmacophoric pattern distinct from simpler dibenzazepine‑diones. Its benzoxazole oxygen and nitrogen offer additional polar interaction sites that can be exploited in structure‑based drug design to probe hydrogen‑bonding requirements of targets involved in cholesterol and triglyceride regulation, where class‑level antihyperlipidemic activity has been established for this scaffold [1]. The compound’s tPSA of 63.4 Ų positions it favorably for cellular permeability while retaining sufficient polarity for target engagement.

Reference Standard for Lipophilicity‑Dependent ADME Profiling in the Dibenzazepine‑Dione Series

The elevated XLogP3 of 5.6 makes CAS 5749-40-6 a suitable high‑lipophilicity reference point within the dibenzazepine‑dione chemical space. When constructing ADME prediction models or measuring logD7.4 distributions across a series, this compound can serve as an upper‑bound calibrant alongside the lower‑lipophilicity 6‑phenyl analog (logP ~4). This enables quantitative benchmarking of lipophilicity‑dependent properties such as plasma protein binding and microsomal stability [2].

Conformational Restriction Benchmark for Ligand Efficiency Optimization

Owing to its extremely low rotatable bond count of 2, CAS 5749-40-6 can serve as a ‘rigid probe’ benchmark when evaluating the entropic contribution to binding free energy in dibenzazepine‑dione‑based inhibitor programs. Comparative isothermal titration calorimetry (ITC) studies against analogs with ≥4 rotatable bonds can quantify the entropic penalty of added flexibility, guiding medicinal chemistry optimization toward higher ligand efficiency [3].

Regioisomeric Selectivity Controls for Meta‑ vs. Para‑Substituted Benzoxazole Library Screens

CAS 5749-40-6 (para) and its regioisomer CAS 312595‑56‑5 (meta) provide a matched molecular pair for investigating the impact of substitution geometry on bioactivity. Using both compounds side‑by‑side in a screening panel allows researchers to deconvolute whether observed hits are driven by specific molecular recognition (geometry‑dependent) or by non‑specific lipophilic interactions (geometry‑independent). This pair is particularly valuable given the known sensitivity of dibenzazepine‑dione antihyperlipidemic activity to aryl substitution pattern .

Quote Request

Request a Quote for 6-[4-(1,3-benzoxazol-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.